molecular formula C19H28O4 B14211622 Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 618455-80-4

Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B14211622
CAS No.: 618455-80-4
M. Wt: 320.4 g/mol
InChI Key: INKXBBFEJTVQBM-UHFFFAOYSA-N
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Description

Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound belonging to the class of coumaric acids and derivatives. These compounds are characterized by the presence of a cinnamic acid moiety hydroxylated at specific positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
  • Octathis compound
  • Nonathis compound
  • Hexathis compound
  • Tetrathis compound

Uniqueness

This compound stands out due to its specific decyl ester moiety, which imparts unique physicochemical properties such as solubility and stability. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals, where solubility and stability are crucial .

Properties

CAS No.

618455-80-4

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

decyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-14-23-19(22)13-11-16-10-12-17(20)18(21)15-16/h10-13,15,20-21H,2-9,14H2,1H3

InChI Key

INKXBBFEJTVQBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

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